
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential biological activities. The compound features a thiazole ring attached to the steroid backbone, which may contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an alpha-haloketone.
Hydroxylation: Introduction of the hydroxyl group at the 17-alpha position can be done using selective oxidation reactions.
Amination: The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The thiazole ring and steroid backbone can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for selective oxidation.
Reducing agents: Like sodium borohydride for reducing ketones.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation products: Formation of ketones or carboxylic acids.
Reduction products: Formation of alcohols from ketones.
Substitution products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of analogs: The compound serves as a precursor for synthesizing various analogs for research purposes.
Biology
Receptor studies: Used in studies to understand its interaction with androgen receptors.
Medicine
Potential therapeutic uses: Investigated for its potential in treating conditions related to androgen deficiency.
Industry
Pharmaceutical development: Used in the development of new steroid-based drugs.
Wirkmechanismus
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural androgen with a similar steroid backbone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Oxandrolone: Another synthetic androgen with modifications at the A-ring.
Uniqueness
Thiazole ring: The presence of the thiazole ring distinguishes it from other androgens, potentially offering unique biological activities.
Methylamino group: This functional group may enhance its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
96262-20-3 |
|---|---|
Molekularformel |
C23H30N2O3S |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
YTFYVDNRAVXPEU-JSSOTJSQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


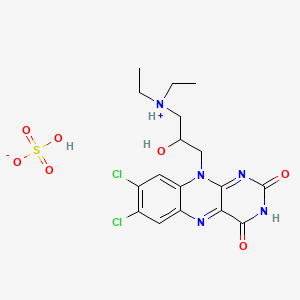
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
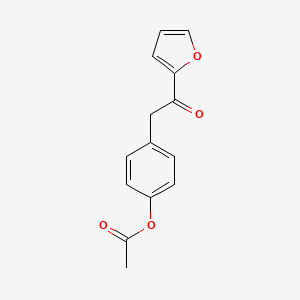
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
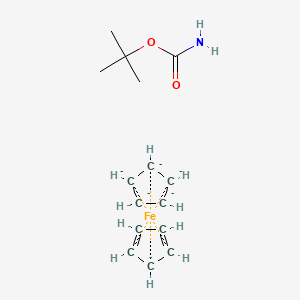
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
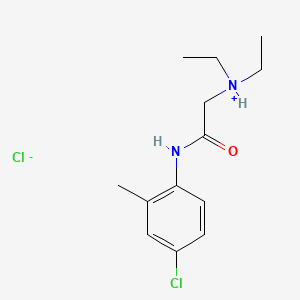
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
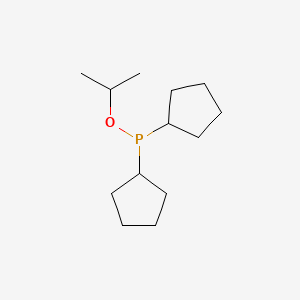

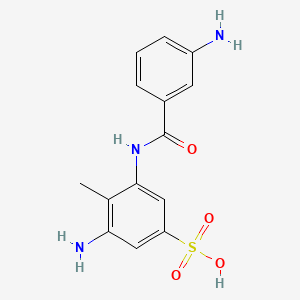

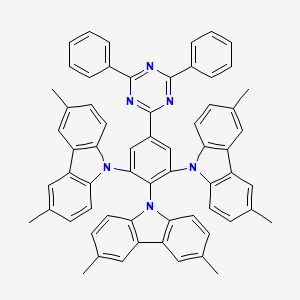
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
